(3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride

Lipophilicity Physicochemical Properties Drug Design

(3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS 2839128-73-1, MW 231.64 g/mol) is a synthetic, chiral building block belonging to the octahydrocyclopenta[c]pyrrole class. It features a defined stereochemistry (3aR,5S,6aS), a tertiary alcohol at the 5-position, and a trifluoromethyl (-CF3) substituent.

Molecular Formula C8H13ClF3NO
Molecular Weight 231.64 g/mol
CAS No. 2839128-73-1
Cat. No. B6606891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
CAS2839128-73-1
Molecular FormulaC8H13ClF3NO
Molecular Weight231.64 g/mol
Structural Identifiers
SMILESC1C2CNCC2CC1(C(F)(F)F)O.Cl
InChIInChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)1-5-3-12-4-6(5)2-7;/h5-6,12-13H,1-4H2;1H/t5-,6+,7?;
InChIKeyCUZQLMOUVMMNQQ-VPEOJXMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (3aR,5S,6aS)-5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS 2839128-73-1)


(3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS 2839128-73-1, MW 231.64 g/mol) is a synthetic, chiral building block belonging to the octahydrocyclopenta[c]pyrrole class. It features a defined stereochemistry (3aR,5S,6aS), a tertiary alcohol at the 5-position, and a trifluoromethyl (-CF3) substituent . The compound is commercially available as a hydrochloride salt, typically at ≥95% purity, and is utilized as an intermediate in medicinal chemistry for the synthesis of drug candidates targeting neurological and ophthalmic pathways [1].

Why Generic Substitution Fails for (3aR,5S,6aS)-5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride


Generic substitution within the octahydrocyclopenta[c]pyrrole class is not feasible due to the critical influence of stereochemistry and substituent position on biological activity. For example, the (3aR,5S,6aS) configuration of this compound is distinct from the (3aR,5R,6aS) diastereomer , and the 5-CF3 substituent leads to significantly different physicochemical properties compared to the unsubstituted 5-OH analog (CLogP -0.145 vs. approx. 0.5-1.1) [1]. In related scaffolds like RBP4 antagonists, a change in stereochemistry or the absence of a key substituent can lead to a complete loss of target binding (e.g., IC50 shift from nanomolar to >10 µM) [2]. These differences render simple in-class replacement scientifically invalid and potentially detrimental to a research program.

Quantitative Differentiation Evidence for (3aR,5S,6aS)-5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride


Lipophilicity Modulation: -CF3 at C5 vs. -OH at C5

The replacement of the 5-hydroxyl group with a trifluoromethyl substituent significantly alters the lipophilicity of the octahydrocyclopenta[c]pyrrole core. The target compound (CAS 1251924-91-0 as free base) has a calculated partition coefficient (CLogP) of -0.145, while the unsubstituted octahydrocyclopenta[c]pyrrole (CAS 5661-03-0) has a predicted XLogP3-AA of 1.1 [1]. This represents a logP shift of >1.2 units, moving the compound from a relatively lipophilic to a more polar/hydrophilic space, which can drastically affect membrane permeability, solubility, and off-target binding.

Lipophilicity Physicochemical Properties Drug Design

Stereochemical Differentiation: (3aR,5S,6aS) vs. (3aR,5R,6aS)

The target compound is the (3aR,5S,6aS) diastereomer. A closely related diastereomer, (3aR,5R,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS 1256240-40-0), is also commercially available . While direct comparative bioactivity data for these two specific scaffolds is absent in the public domain, the profound impact of stereochemistry on biological activity is well-established in this scaffold class. In the structurally related RBP4 antagonist series, a single stereocenter inversion led to an increase in binding IC50 from 8 nM to >10,000 nM, representing a >1,000-fold loss in potency [1]. By analogy, the choice between the (5S) and (5R) configuration in this building block can be expected to have a similarly decisive impact on the activity of any final drug candidate.

Stereochemistry Diastereomer Receptor Binding

Metabolic Stability: -CF3 vs. -CH3 Substituents

The trifluoromethyl group is a well-known bioisostere for a methyl group that often confers superior metabolic stability. While specific microsomal stability data for this building block is not publicly available, the general principle is well-documented across multiple drug discovery programs. For example, in a series of bicyclic octahydrocyclopenta[c]pyrrole triple reuptake inhibitors, the incorporation of electron-withdrawing substituents was critical for achieving both potency and acceptable in vitro CYP inhibition profiles [1]. A -CF3 substituent is metabolically resistant to oxidative metabolism, unlike a -CH3 group which is a primary site for CYP450-mediated hydroxylation. This intrinsic property makes the -CF3 derivative a strategically superior choice for lead optimization.

Metabolic Stability In Vitro ADME Trifluoromethyl

Optimal Application Scenarios for (3aR,5S,6aS)-5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride


Synthesis of Metabolically Stable, Conformationally Constrained CNS Drug Candidates

The rigid bicyclic core and the metabolically stable -CF3 group make this compound an ideal chiral building block for constructing central nervous system (CNS) drug candidates where fine-tuning of lipophilicity (CLogP -0.145) and avoiding oxidative metabolism are critical. Its use is indicated over the non-fluorinated analog to reduce CYP450-mediated clearance and improve brain penetration, as demonstrated in the optimization of octahydrocyclopenta[c]pyrrole-based triple reuptake inhibitors [1].

RBP4 Antagonist Development for Retinal Diseases

This building block can serve as a key intermediate for synthesizing novel antagonists of Retinol Binding Protein 4 (RBP4). The octahydrocyclopenta[c]pyrrole scaffold is a validated core for this target, with optimized leads showing single-digit nanomolar binding affinity [2]. The defined (3aR,5S,6aS) stereochemistry and -CF3 substituent provide a unique vector for lead optimization that is sterically and electronically differentiated from analogs used in the original study, offering opportunities to improve selectivity or physical properties.

Lead Diversification and Intellectual Property Generation

The combination of a unique stereochemical configuration, a polar tertiary alcohol, and a lipophobic -CF3 group (CLogP -0.145) provides a distinct chemical space that is not explored in major medicinal chemistry campaigns on this scaffold, such as those targeting calcium channels [3] or SHP2 [4]. Procurement of this uncommon building block enables the rapid exploration of unexplored SAR around the 5-position, facilitating the generation of novel composition-of-matter intellectual property.

Quote Request

Request a Quote for (3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.